[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Description
[3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a pyrazole-derived compound characterized by a 3,4-dimethylphenyl substituent at the pyrazole C3 position and a phenyl group at N1. Its synthesis typically involves condensation reactions or functional group transformations, as seen in analogous pyrazole derivatives .
Properties
IUPAC Name |
[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-8-9-15(10-14(13)2)18-16(12-21)11-20(19-18)17-6-4-3-5-7-17/h3-11,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUFCSZDOXXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 3,4-dimethylphenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then reduced to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and dimethylphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in various cancer cell lines .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Pyrazole derivatives are known to modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic semiconductor applications. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Polymer Chemistry
In polymer science, the incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. These modifications are crucial for developing advanced materials used in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol Structural Difference: The 3,4-dimethylphenyl group in the target compound is replaced by 3,5-dimethyl groups on the pyrazole ring. Impact on Bioactivity: The positional isomerism of methyl groups alters steric and electronic properties.
Eltrombopag
- Structural Difference : Eltrombopag contains a 3,4-dimethylphenyl group fused to a hydrazinylidene-pyrazolone scaffold ().
- Functional Comparison : Unlike the target compound, Eltrombopag’s extended conjugated system enables potent thrombopoietin receptor agonism (IC₅₀ ~ 0.02 µM), highlighting the role of planar aromatic systems in receptor specificity .
Compound 5o (E-3-(3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one)
- Structural Difference : A chalcone moiety replaces the hydroxymethyl group in the target compound.
- Bioactivity : Compound 5o exhibits potent cytotoxicity (IC₅₀ = 2.13 µM against MCF-7 cells) via tubulin polymerization inhibition (66.40% at 10 µM). The α,β-unsaturated ketone in 5o enhances electrophilicity, enabling covalent interactions absent in the target compound .
Physicochemical and Pharmacokinetic Properties
*Predicted using Molinspiration tools (similar to ).
Computational and Experimental Insights
- Molecular Docking : Compound 5o () showed strong binding to tubulin’s colchicine site (−7.22 docking score), while the target compound’s hydroxymethyl group may form hydrogen bonds with residues like ASN249 or LYS254, analogous to 5o’s interactions .
- Toxicity Profiles: Pyrazole derivatives with methyl substituents (e.g., ) generally exhibit low mutagenic and carcinogenic risks, as predicted by Osiris Property Explorer .
Key Research Findings and Gaps
- Bioactivity Data: While the target compound’s structural analogs show anticancer, antimicrobial, and enzyme inhibitory activities, experimental data specific to [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol remain unpublished.
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to (xylene reflux for esterification) or (condensation with phenylhydrazines).
Biological Activity
[3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting its pharmacological significance.
- Chemical Formula: C18H18N2O
- Molecular Weight: 290.35 g/mol
- IUPAC Name: 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- CAS Number: 955972-07-3
- SMILES Notation: OCC1=CN(C2=CC=CC=C2)N=C1C3=CC=C(C)C(C)=C3
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
1. Antioxidant Activity
Research has indicated that pyrazole derivatives can exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown promising results in scavenging free radicals and reducing oxidative stress markers in various biological models .
2. Anti-inflammatory Activity
A study focusing on pyrazole derivatives demonstrated that certain compounds possess anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for inflammation inhibition ranged from 54.65 μg/mL to 69.15 μg/mL for various derivatives . This suggests that this compound may also exhibit similar activity.
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored against a range of pathogens. For example, studies have shown that certain derivatives inhibit the growth of fungi such as Fusarium oxysporum and Colletotrichum gloeosporioides, indicating potential applications in treating fungal infections . The specific activity of this compound against microbial strains remains to be fully elucidated.
Case Studies and Research Findings
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Pyrazole Derivative | Antioxidant | 4.67 μg/mL | |
| Pyrazole Amide | Antifungal (Fusarium) | Moderate | |
| Pyrazole-based Compounds | Anti-inflammatory | 54.65 μg/mL |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Condensation Reactions : Combining hydrazine derivatives with suitable aldehydes or ketones.
- Cyclization : Forming the pyrazole ring through cyclization reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
